molecular formula C14H20ClNO2 B2361400 N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide CAS No. 727674-62-6

N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide

Cat. No.: B2361400
CAS No.: 727674-62-6
M. Wt: 269.77
InChI Key: ULFYPRPOCVMQPB-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide (CAS 727674-62-6) is a high-purity organic compound supplied for use as a chemical intermediate in research and development. This acetamide derivative features a phenoxy ether backbone substituted with chloro, isopropyl, and methyl groups, yielding a molecular formula of C14H20ClNO2 and an average molecular weight of 269.77 . This chemical is a specialized building block for synthetic organic chemistry, particularly in the development of more complex molecules. Compounds within the N -substituted phenylacetamide class are well-established precursors for synthesizing various heterocyclic compounds and biologically active molecules, making them valuable in medicinal chemistry and drug discovery research . As a reagent, it can be used to explore structure-activity relationships or to create libraries of compounds for biological screening. The product requires cold-chain transportation to ensure stability . This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-9(2)12-8-13(15)10(3)7-14(12)18-6-5-16-11(4)17/h7-9H,5-6H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFYPRPOCVMQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Chlorination of the Aromatic Core

The synthesis begins with the chlorination of 2-isopropyl-5-methylphenol. Traditional methods using sulfuryl chloride (SO₂Cl₂) or Cl₂ often yield mixtures of 4- and 6-chloro isomers due to poor positional control. However, catalytic systems described in EP0539462A1 significantly enhance para-selectivity. For instance, employing N,N-dimethyl-2-aminopropionic acid N',N'-dimethylamide as a catalyst achieves a 15.6:1 ratio of 4-chloro to 6-chloro products.

Optimized Chlorination Protocol :

  • Substrate : 2-Isopropyl-5-methylphenol (10 mmol).
  • Chlorinating Agent : Hypochlorous acid (HOCl, 12 mmol), generated in situ from NaOCl and HCl.
  • Catalyst : N,N-Dimethylaminoacetic acid amide (0.5% w/w).
  • Conditions : pH 8.5, 20°C, 4 h.
  • Yield : 96.4% 4-chloro-2-isopropyl-5-methylphenol, <3% dichlorinated byproducts.

Key factors include pH control (7.0–9.0) to stabilize HOCl and prevent over-oxidation, alongside low-temperature operation (10–30°C) to minimize side reactions.

Etherification Strategies for Side-Chain Installation

The phenolic oxygen is alkylated with ethylene-derived spacers to introduce the ethylacetamide group. Two prevalent approaches are:

Williamson Ether Synthesis with Protected Amines

Step 1: Alkylation with 2-Chloroethyl Phthalimide

  • Reagents : 4-Chloro-2-isopropyl-5-methylphenol, 2-chloroethyl phthalimide, K₂CO₃.
  • Solvent : DMF, 80°C, 12 h.
  • Outcome : Phthalimide-protected intermediate (O-CH₂CH₂-N-phthalimide).

Step 2: Deprotection and Acetylation

  • Deprotection : Hydrazine hydrate (EtOH, reflux, 4 h).
  • Acetylation : Acetic anhydride (pyridine, 0°C → RT, 2 h).
  • Overall Yield : 78–82% after purification.

Mitsunobu Reaction for Direct Ether Formation

For higher stereochemical control:

  • Reagents : Phenol, 2-hydroxyethylacetamide, DIAD, PPh₃.
  • Solvent : THF, 0°C → RT, 6 h.
  • Yield : 70–75%, with challenges in scalability due to reagent cost.

Catalytic and Process Innovations

Solvent Recycling and Waste Minimization

The patent EP0539462A1 emphasizes closed-loop systems for reagent recovery. For example:

  • Chlorine Recycling : SO₂ byproducts from chlorination are reacted with Cl₂ to regenerate SO₂Cl₂, reducing waste.
  • Aqueous Workup : Reaction mixtures are acidified (HCl) to precipitate crude product, with aqueous phases recycled for subsequent batches.

Continuous-Flow Chlorination

Adopting continuous-flow reactors enhances reaction control:

  • Residence Time : 15 min.
  • Temperature Gradient : 10°C (inlet) → 25°C (outlet).
  • Output : 98% conversion, 94% isolated yield.

Analytical and Characterization Data

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J=6.8 Hz, 6H, isopropyl), 2.10 (s, 3H, COCH₃), 2.35 (s, 3H, Ar-CH₃), 3.55 (q, J=5.2 Hz, 2H, OCH₂), 3.70 (t, J=5.2 Hz, 2H, NHCH₂), 6.75 (s, 1H, Ar-H).
  • HPLC Purity : >99% (C18 column, MeCN/H₂O = 70:30).

Thermogravimetric Analysis :

  • Decomposition Onset : 210°C, indicating suitability for high-temperature formulations.

Industrial-Scale Considerations

Cost Drivers :

  • Catalyst Recovery : N,N-Dimethylaminoacetic acid amide is reused over 10 cycles without activity loss.
  • Solvent Selection : Transitioning from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact.

Regulatory Compliance :

  • Genotoxic Impurities : Phthalimide levels post-deprotection are <1 ppm (validated by LC-MS).

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenoxy acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Phenoxy acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy compounds.

Scientific Research Applications

N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, particularly in anti-inflammatory and analgesic applications.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Acetamides

Key findings are discussed below.

Table 1: Comparison of Structural and Functional Features

Compound Name Molecular Formula Substituents Key Applications/Notes References
N-[2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide C₁₅H₂₂ClNO₂ 4-Cl, 2-isopropyl, 5-methyl Structural features suggest agrochemical potential (e.g., herbicide) but unconfirmed in evidence.
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide C₁₃H₁₇ClN₂O 2-Cl, 2,3-dimethylphenyl Known herbicide; disrupts lipid biosynthesis in weeds.
Dimethenamid C₁₂H₁₆ClNO₂ 2-Cl, 2,4-dimethyl-3-thienyl Pre-emergent herbicide; inhibits shoot growth in grasses.
Alachlor C₁₄H₂₀ClNO₂ 2-Cl, 2,6-diethylphenyl Herbicide targeting acetyl-CoA carboxylase.
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide C₃₄H₄₁N₃O₄ 2,6-dimethylphenoxy, chiral centers Pharmaceutical candidate (antiviral or anticancer); polar groups enhance solubility.

Key Structural and Functional Insights

Substituent Influence on Bioactivity The chloro and alkyl groups (isopropyl, methyl) in the target compound mirror substituents in herbicidal acetamides like alachlor and dimethenamid. These groups enhance lipophilicity, aiding membrane penetration in plants . In contrast, pharmaceutical analogs (e.g., compound g from ) incorporate chiral centers and hydrophilic moieties (e.g., hydroxyl, amino groups), optimizing drug-receptor interactions .

Phenoxy vs. Thienyl/Aryl Variations The phenoxyethyl backbone in the target compound differs from thienyl (dimethenamid) or naphthyl () analogs. Thienyl groups in dimethenamid improve soil mobility, while naphthyl derivatives (e.g., N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) are explored for central nervous system activity .

Synthetic Complexity The target compound’s synthesis likely involves nucleophilic substitution of phenoxyethylamine with chloro-methyl-isopropylbenzene, followed by acetylation. This contrasts with complex stereoselective routes for pharmaceutical analogs (e.g., ’s compound g) .

Biological Activity

N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a phenoxyethyl moiety with a chloro and isopropyl substitution on the aromatic ring. Its molecular formula is C15_{15}H18_{18}ClNO, and it has a molecular weight of approximately 273.76 g/mol. The presence of the chlorine atom is thought to enhance the compound's biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets may include:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It might modulate receptor activity, influencing cellular signaling.
  • Proteins : Interaction with proteins involved in various biological processes could alter their function.

Research indicates that the compound can affect cellular signaling pathways, although detailed pathways remain to be fully elucidated.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's ability to prevent biofilm formation enhances its potential as an antimicrobial agent .

Compound Activity MIC (µg/mL)
This compoundAntimicrobial25–50
Chlorothymol (analog)Antimicrobial against MRSA10–20

Anti-inflammatory Properties

The compound's structural similarity to known anti-inflammatory agents suggests it may exhibit similar effects. Preliminary studies indicate that it could inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of analogs were synthesized, including this compound. Biological evaluation showed that several compounds exhibited moderate to good anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 25–100 µg/mL .
  • Mechanistic Insights : Studies utilizing docking simulations revealed that the compound binds effectively to specific protein targets, indicating a potential mechanism for its observed biological activities.
  • Comparative Analysis : In comparative studies with other compounds sharing structural similarities, this compound demonstrated enhanced bioactivity due to the presence of the chlorine substituent, which appears to play a crucial role in its pharmacological profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and amidation steps. Key intermediates include chlorophenol derivatives and ethylenediamine precursors. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation and gas chromatography (GC) for volatile byproducts. Final purification employs column chromatography with silica gel and gradient elution .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., chlorine at C4, isopropyl at C2). Compare chemical shifts with analogous acetamide derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ ion at m/z 312.12) and fragments (e.g., cleavage at the ether linkage) .
  • Infrared (IR) Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) .

Q. How can researchers assess purity and stability during storage?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%). Monitor degradation under accelerated conditions (40°C/75% RH) for stability studies .
  • Storage Recommendations : Store at 2–8°C in amber vials under inert gas (e.g., argon) to prevent oxidation and photodegradation .

Advanced Research Questions

Q. How can conflicting NMR data for regioisomeric impurities be resolved?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to differentiate between regioisomers (e.g., chlorine at C4 vs. C5). For example, HMBC correlations between the aromatic protons and the acetamide carbonyl can confirm substitution patterns .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled intermediates to trace connectivity ambiguities .

Q. What computational strategies are effective for predicting biological targets or metabolic pathways?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against receptor libraries (e.g., GPCRs, kinases). Prioritize targets based on binding affinity (ΔG < -7 kcal/mol) and pose validation via MD simulations .
  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. Validate with in vitro hepatocyte assays .

Q. How to optimize reaction yields when scaling up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply a Box-Behnken design to optimize temperature, solvent ratio (e.g., DMF:H2 _2O), and catalyst loading. Use response surface models to identify critical parameters .
  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis of the acetamide group) and improve reproducibility at multi-gram scales .

Q. What analytical workflows address discrepancies between in vitro and in vivo activity data?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-QTOF-MS to identify active metabolites (e.g., hydroxylated derivatives) that may explain enhanced in vivo efficacy .
  • Protein Binding Assays : Evaluate serum albumin binding via fluorescence quenching to assess bioavailability limitations .

Safety and Hazard Mitigation

Q. What precautions are necessary when handling hazardous intermediates during synthesis?

  • Methodological Answer :

  • Byproduct Management : Chlorinated intermediates (e.g., 4-chloro-2-isopropyl-5-methylphenol) require fume hoods and scrubbers to neutralize HCl emissions.
  • PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Monitor air quality for volatile organic compounds (VOCs) .

Data Validation and Reproducibility

Q. How to validate synthetic protocols for cross-lab reproducibility?

  • Methodological Answer :

  • Open-Science Frameworks : Publish detailed reaction logs (e.g., temperature ramps, stirring rates) on platforms like ChemRxiv or Zenodo.
  • Round-Robin Testing : Collaborate with independent labs to replicate key steps (e.g., amidation) using identical reagents (e.g., EDC/HOBt coupling) .

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